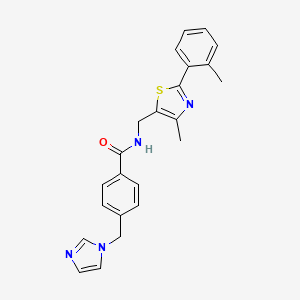![molecular formula C16H17BrN4O3 B2886558 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2097895-30-0](/img/structure/B2886558.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPP is a pyrrolidine-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Synthesis of Thieno[2,3-b]pyridines and Pyridothienopyrimidines
The research on heterocyclic compounds, such as the synthesis of thieno[2,3-b]pyridines and pyridothienopyrimidines, is noteworthy. These compounds are synthesized through various chemical reactions involving bromophenyl and cyano compounds, showcasing the versatility of heterocyclic chemistry in generating biologically active molecules. Such compounds have been screened for their antimicrobial activities, indicating the potential for developing new antibiotics or antifungal agents (Gad-Elkareem et al., 2011).
Antiviral and Anticancer Applications
Antiviral Activity of Acyclic Nucleoside Phosphonate Analogues
Research on acyclic nucleoside phosphonate analogues, such as those derived from 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, has shown potential antiviral activities. These compounds exhibit inhibitory effects against a range of DNA and RNA viruses, highlighting the significance of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Antineoplastic Potential
The study of solvated carboxamides, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provides insights into their structural and conformational properties, which could be leveraged in designing antineoplastic agents. X-ray analysis and molecular orbital methods have been employed to understand the molecular conformation, potentially guiding the synthesis of cancer therapeutic agents (Banerjee et al., 2002).
Chemical Synthesis and Biological Evaluation
Synthesis of Pyrimidinones and Oxazinones
The chemical synthesis of pyrimidinones and oxazinones, utilizing starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, underlines the creative avenues in heterocyclic chemistry for producing compounds with antimicrobial properties. This approach demonstrates the capacity to generate novel therapeutic agents through innovative synthetic pathways (Hossan et al., 2012).
Mechanism of Action
Target of Action
It is known that bromopyrimidines are often used in the synthesis of various pharmaceuticals . They can interact with a wide range of biological targets, depending on the specific substitutions on the pyrimidine ring .
Mode of Action
Bromopyrimidines are known to undergo nucleophilic displacement reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Given the structural similarity to other bromopyrimidines, it can be inferred that this compound might affect pathways involving pyrimidine metabolism .
Pharmacokinetics
For instance, the bromine atom might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Given its structural features, it might exert its effects by modulating the function of its targets, leading to changes at the molecular and cellular levels .
properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c1-23-14-5-3-2-4-13(14)20-16(22)21-7-6-12(10-21)24-15-18-8-11(17)9-19-15/h2-5,8-9,12H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZNMYSPXYICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)
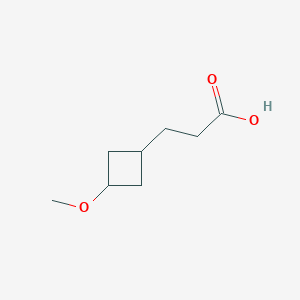
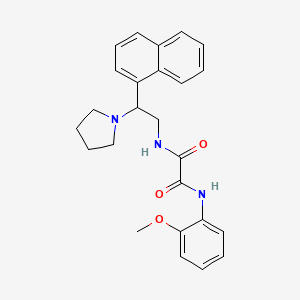
![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)
![3-amino-N-(benzo[d]thiazol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2886484.png)
![N-[1-(4-Fluoro-2-methylphenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2886485.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)
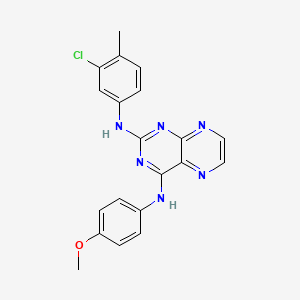

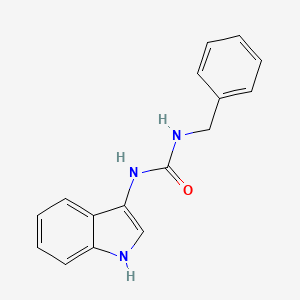
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)
